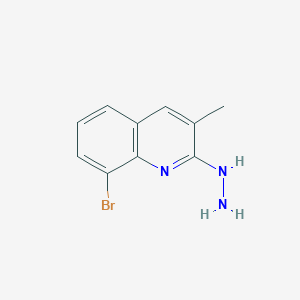

8-Bromo-2-hydrazinyl-3-methylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

1017146-84-7 |

|---|---|

Molecular Formula |

C10H10BrN3 |

Molecular Weight |

252.11 g/mol |

IUPAC Name |

(8-bromo-3-methylquinolin-2-yl)hydrazine |

InChI |

InChI=1S/C10H10BrN3/c1-6-5-7-3-2-4-8(11)9(7)13-10(6)14-12/h2-5H,12H2,1H3,(H,13,14) |

InChI Key |

FRNZBUCLEASDFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)Br)N=C1NN |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromo 2 Hydrazinyl 3 Methylquinoline

Precursor Synthesis and Functionalization Strategies

The synthesis of 8-Bromo-2-hydrazinyl-3-methylquinoline is fundamentally reliant on the initial preparation of appropriately substituted quinoline (B57606) precursors. These precursors must contain the requisite bromine atom at the 8-position and a suitable leaving group, typically a chloro group, at the 2-position to facilitate the subsequent introduction of the hydrazinyl functional group.

Synthesis of Brominated Methylquinoline Precursors

The journey towards the target compound begins with the synthesis of a brominated methylquinoline scaffold. A key intermediate in this process is 8-bromo-2-methylquinoline (B152758). The bromination of quinoline derivatives can be achieved through various methods, with the regioselectivity of the bromination being a critical factor. For instance, the bromination of 8-substituted quinolines has been a subject of study to control the position of the incoming bromine atom. acgpubs.orgresearchgate.net

A plausible and commonly employed strategy involves the direct halogenation of a suitable quinoline derivative. While a direct bromination of 2-methylquinoline (B7769805) to yield 8-bromo-2-methylquinoline is a potential route, the synthesis of the more reactive precursor, 8-bromo-2-chloro-3-methylquinoline (B2628879), is often more strategically sound for the subsequent hydrazinolysis step. The presence of a chloro group at the 2-position makes the molecule more susceptible to nucleophilic attack by hydrazine (B178648). The existence of a CAS number for 8-bromo-2-chloro-3-methylquinoline (1342464-75-8) confirms its status as a known chemical entity. sigmaaldrich.com

Introduction of the Hydrazinyl Group onto the Quinoline Scaffold

The introduction of the hydrazinyl group is a pivotal step in the synthesis of the title compound. This transformation is most commonly achieved through the nucleophilic substitution of a halogen atom, typically chlorine, on the quinoline ring. The 2-position of the quinoline ring is activated towards nucleophilic attack, making the displacement of a 2-chloro substituent by a nucleophile like hydrazine a feasible and widely used reaction. prepchem.compharmascholars.com

This reaction is generally carried out using hydrazine hydrate (B1144303), which serves as both the nucleophile and often as the solvent. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electron-deficient carbon atom at the 2-position of the quinoline ring, leading to the displacement of the chloride ion and the formation of the desired 2-hydrazinylquinoline derivative. The versatility of this method is highlighted by its application in the synthesis of various hydrazinyl-substituted quinolines. mdpi.comnih.gov

Specific Synthetic Routes and Reaction Conditions

The successful synthesis of 8-Bromo-2-hydrazinyl-3-methylquinoline hinges on the careful selection of specific synthetic routes and the optimization of reaction conditions to ensure high yields and purity of the final product.

Direct Halogenation Approaches for 8-Bromo-2-methylquinoline

The synthesis of the brominated precursor, 8-bromo-2-methylquinoline, can be approached through direct halogenation. For example, the bromination of 8-methylquinoline (B175542) using N-bromosuccinimide (NBS) in concentrated sulfuric acid has been reported to yield the corresponding bromo-substituted derivative. This method provides a direct means to introduce the bromine atom at a specific position on the quinoline ring, although the precise regioselectivity would need to be controlled.

| Starting Material | Reagent | Solvent | Conditions | Product |

| 8-methyl-quinoline | N-bromosuccinimide (NBS) | Concentrated H2SO4 | 5°C, 18 h | Bromo-8-methyl-quinoline |

This table presents a general method for the bromination of a methylquinoline derivative and may require optimization for the specific synthesis of 8-bromo-2-methylquinoline.

Nucleophilic Substitution Strategies for Hydrazinyl Group Incorporation

The conversion of a 2-chloroquinoline (B121035) derivative to its corresponding 2-hydrazinyl counterpart is a well-established synthetic transformation. A common and effective method involves the reaction of the 2-chloroquinoline with hydrazine hydrate. For instance, the synthesis of 2-hydrazino-3-methylquinoline is achieved by refluxing 2-chloro-3-methylquinoline (B1584123) with hydrazine hydrate. prepchem.com This reaction proceeds via a nucleophilic aromatic substitution mechanism.

| Starting Material | Reagent | Conditions | Product |

| 2-chloro-3-methylquinoline | Hydrazine hydrate | Reflux, 3 hours | 2-hydrazino-3-methylquinoline |

This table illustrates a specific example of hydrazinyl group incorporation onto a 3-methylquinoline (B29099) scaffold.

Multi-step Synthetic Pathways

Given the complexity of the target molecule, a multi-step synthetic pathway is the most practical approach. A logical sequence would involve:

Synthesis of 2-chloro-3-methylquinoline: This can be achieved through established methods, often starting from aniline (B41778) or a related precursor, followed by cyclization and chlorination reactions.

Bromination of 2-chloro-3-methylquinoline: The next step would be the regioselective bromination of 2-chloro-3-methylquinoline to introduce the bromine atom at the 8-position, yielding 8-bromo-2-chloro-3-methylquinoline. This step may require careful selection of brominating agents and reaction conditions to achieve the desired isomer. acgpubs.orgresearchgate.netnih.gov

Hydrazinolysis of 8-bromo-2-chloro-3-methylquinoline: The final step involves the reaction of the brominated and chlorinated precursor with hydrazine hydrate to displace the chloro group and form 8-Bromo-2-hydrazinyl-3-methylquinoline. prepchem.compharmascholars.com

Optimization of Reaction Parameters and Yields

For the initial quinoline ring formation, parameters such as the choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid), the oxidizing agent (e.g., arsenic pentoxide, nitrobenzene), and the reaction temperature can significantly influence the yield and purity of the 8-bromo-3-methyl-2-hydroxyquinoline intermediate.

In the subsequent chlorination step to form 8-bromo-3-methyl-2-chloroquinoline, the choice of chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride) and the reaction conditions, such as temperature and reaction time, are key variables. The use of a solvent may or may not be necessary depending on the chosen reagent.

The final hydrazinolysis step is often robust, but its yield can be optimized by adjusting the reaction time, temperature, and the stoichiometry of the hydrazine hydrate. An excess of hydrazine hydrate is typically employed to ensure complete conversion of the starting material. The reaction is commonly carried out under reflux conditions to drive the reaction to completion. prepchem.com

The following table outlines hypothetical optimization parameters for the key synthetic steps based on analogous reactions found in the literature.

| Step | Parameter | Variation | Expected Outcome |

| Quinoline Synthesis | Acid Catalyst | Sulfuric Acid vs. Polyphosphoric Acid | Polyphosphoric acid may lead to milder reaction conditions and improved yields. |

| Temperature | 80-120°C | Higher temperatures may increase reaction rate but also lead to side products. | |

| Chlorination | Chlorinating Agent | POCl₃ vs. SOCl₂ | POCl₃ is a common and effective reagent for this transformation. |

| Temperature | Reflux | Ensures complete conversion to the chloro derivative. | |

| Hydrazinolysis | Hydrazine Hydrate | 3-5 equivalents | An excess of hydrazine hydrate drives the equilibrium towards the product. prepchem.com |

| Reaction Time | 3-6 hours | Longer reaction times may be necessary for complete conversion, monitored by TLC. prepchem.com |

Alternative Synthetic Pathways and Green Chemistry Considerations

In line with the principles of green chemistry, alternative synthetic strategies for quinoline derivatives are continuously being explored to minimize environmental impact. google.compharmascholars.com Traditional methods often involve harsh reagents and high temperatures. nih.gov

For the synthesis of the quinoline core, greener alternatives to the Skraup synthesis exist. These include Friedländer annulation, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive methylene (B1212753) group. This method often proceeds under milder conditions and can be catalyzed by various catalysts, including some that are more environmentally benign.

In the context of the final hydrazinolysis step, while the use of hydrazine hydrate is effective, it is also a hazardous substance. Research into alternative, less toxic hydrazine equivalents or catalytic methods for this transformation would be a valuable green chemistry endeavor.

The use of alternative energy sources, such as microwave irradiation, has been shown to accelerate many organic reactions, often leading to higher yields and shorter reaction times, which aligns with green chemistry principles. pharmascholars.com The application of microwave-assisted synthesis to either the quinoline formation or the hydrazinolysis step could offer a more sustainable route to 8-Bromo-2-hydrazinyl-3-methylquinoline.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise connectivity and spatial arrangement of atoms can be determined.

The proton NMR (¹H NMR) spectrum of 8-Bromo-2-hydrazinyl-3-methylquinoline is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring, the methyl group, and the hydrazinyl protons. The anticipated chemical shifts (δ) are influenced by the electronic effects of the bromo, methyl, and hydrazinyl substituents.

The aromatic region would likely display signals for the protons on the quinoline core. The proton at the C4 position is expected to appear as a singlet due to the adjacent methyl group at C3. The protons on the benzene (B151609) ring (C5, C6, and C7) would show a characteristic splitting pattern, likely a series of doublets and triplets, arising from spin-spin coupling. The presence of the electron-withdrawing bromine atom at C8 would deshield the adjacent proton at C7, causing it to resonate at a lower field.

The methyl group protons at C3 would appear as a sharp singlet, typically in the range of δ 2.2-2.5 ppm. The hydrazinyl group (-NH-NH₂) would give rise to two distinct signals. The NH proton directly attached to the quinoline ring is expected to be a broad singlet due to quadrupole coupling with the nitrogen atom and exchange phenomena. The terminal NH₂ protons would also likely appear as a broad singlet. The chemical shifts of these protons can be sensitive to the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for 8-Bromo-2-hydrazinyl-3-methylquinoline

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H4 | 7.8 - 8.0 | s |

| H5 | 7.5 - 7.7 | d |

| H6 | 7.2 - 7.4 | t |

| H7 | 7.6 - 7.8 | d |

| -CH₃ | 2.3 - 2.5 | s |

| -NH- | 8.0 - 8.5 | br s |

| -NH₂ | 4.5 - 5.5 | br s |

Note: Predicted values are based on the analysis of similar quinoline derivatives. Actual experimental values may vary.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. The spectrum of 8-Bromo-2-hydrazinyl-3-methylquinoline would show distinct signals for each of the ten carbon atoms of the quinoline ring and the methyl group.

The carbon atom C2, bonded to the hydrazinyl group, is expected to be significantly deshielded and appear at a low field (around 155-160 ppm). Conversely, the carbon atom C8, bearing the bromine atom, would have its chemical shift influenced by the heavy atom effect, typically appearing in the range of 115-120 ppm. The methyl-substituted carbon, C3, and the quaternary carbons of the quinoline ring would also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 8-Bromo-2-hydrazinyl-3-methylquinoline

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 157.0 - 160.0 |

| C3 | 120.0 - 123.0 |

| C4 | 135.0 - 138.0 |

| C4a | 145.0 - 148.0 |

| C5 | 128.0 - 131.0 |

| C6 | 125.0 - 128.0 |

| C7 | 129.0 - 132.0 |

| C8 | 117.0 - 120.0 |

| C8a | 140.0 - 143.0 |

| -CH₃ | 15.0 - 18.0 |

Note: Predicted values are based on the analysis of similar quinoline derivatives. Actual experimental values may vary.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the aromatic protons H5, H6, and H7, confirming their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C4, C5, C6, C7, and the methyl group by linking them to their attached protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of 8-Bromo-2-hydrazinyl-3-methylquinoline would exhibit characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-Br bonds.

The N-H stretching vibrations of the hydrazinyl group are expected to appear as two distinct bands in the region of 3200-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretches of the -NH₂ group, along with a broader absorption for the -NH- group. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹.

The C=N and C=C stretching vibrations of the quinoline ring would give rise to a series of sharp absorptions in the 1500-1650 cm⁻¹ region. The C-Br stretching vibration is expected to produce a strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 8-Bromo-2-hydrazinyl-3-methylquinoline

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazine) | 3200 - 3400 | Medium - Strong |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=N / C=C Stretch | 1500 - 1650 | Medium - Strong |

| C-Br Stretch | 500 - 600 | Strong |

Note: Predicted values are based on the analysis of similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Formula Verification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula of a compound. For 8-Bromo-2-hydrazinyl-3-methylquinoline (C₁₀H₁₀BrN₄), the calculated monoisotopic mass is approximately 265.0116 g/mol . An experimental HRMS measurement would be expected to match this value with a very high degree of accuracy (typically within a few parts per million).

Furthermore, the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a clear indicator of the presence of a single bromine atom in the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for 8-Bromo-2-hydrazinyl-3-methylquinoline is not publicly available, analysis of analogous structures, such as 2-hydrazinyl-quinoline nih.gov and various substituted bromoquinolines, nih.gov provides a robust framework for predicting its solid-state conformation and intermolecular interactions.

The crystal packing of 8-Bromo-2-hydrazinyl-3-methylquinoline is expected to be significantly influenced by a network of intermolecular hydrogen bonds and other non-covalent interactions. The hydrazinyl (-NHNH2) group is a potent hydrogen bond donor, while the quinoline nitrogen atom can act as a hydrogen bond acceptor.

The precise bond lengths, bond angles, and dihedral angles of 8-Bromo-2-hydrazinyl-3-methylquinoline would be definitively determined by single-crystal X-ray diffraction. Based on data from related structures, the following tables present expected values for key geometric parameters. These values are derived from standard bond lengths and angles for similar chemical environments and from the crystallographic data of analogous compounds.

Table 1: Predicted Bond Lengths for 8-Bromo-2-hydrazinyl-3-methylquinoline

| Bond | Predicted Length (Å) |

| C-Br | 1.88 - 1.92 |

| C-N (imine) | 1.36 - 1.39 |

| C-N (amine) | 1.38 - 1.42 |

| N-N | 1.40 - 1.45 |

| C-C (ring) | 1.36 - 1.44 |

| C-C (methyl) | 1.50 - 1.54 |

Table 2: Predicted Bond Angles for 8-Bromo-2-hydrazinyl-3-methylquinoline

| Angle | Predicted Angle (°) |

| C-C-Br | 118 - 122 |

| C-N-N | 115 - 120 |

| N-N-H | 109 - 112 |

| C-C-C (in ring) | 118 - 122 |

| C-C-N (in ring) | 117 - 123 |

Table 3: Predicted Dihedral Angles for 8-Bromo-2-hydrazinyl-3-methylquinoline

| Dihedral Angle | Predicted Angle (°) |

| C-C-N-N | 0 - 15 |

| Quinoline Ring Planarity | < 5 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. The UV-Vis spectrum of 8-Bromo-2-hydrazinyl-3-methylquinoline is expected to exhibit characteristic absorption bands arising from π-π* and n-π* transitions associated with the quinoline ring system and the hydrazinyl substituent.

The quinoline core gives rise to intense absorption bands in the UV region, typically corresponding to π-π* transitions. The introduction of the electron-donating hydrazinyl group and the electron-withdrawing bromine atom is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. Studies on various quinoline derivatives have shown that the position and intensity of these bands are sensitive to the nature and position of substituents as well as the solvent polarity. mdpi.comresearchgate.net

The lone pair of electrons on the nitrogen atoms of the hydrazinyl group can participate in n-π* transitions, which are generally weaker and appear at longer wavelengths than the π-π* transitions. The electronic spectrum of quinoline-based hydrazone derivatives often shows absorption bands in the range of 300-450 nm. up.ac.zamdpi.com

Table 4: Predicted UV-Vis Absorption Data for 8-Bromo-2-hydrazinyl-3-methylquinoline

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Type of Transition |

| ~ 230 - 250 | High | π-π |

| ~ 280 - 320 | Moderate to High | π-π |

| ~ 350 - 400 | Low to Moderate | n-π* |

The exact positions of the absorption maxima (λmax) and their corresponding molar absorptivities (ε) would depend on the solvent used, due to solvatochromic effects. Polar solvents can stabilize the excited states differently from nonpolar solvents, leading to shifts in the absorption bands.

Information regarding "8-Bromo-2-hydrazinyl-3-methylquinoline" is not available in the public domain.

Following a comprehensive search of scientific databases and the broader internet, no specific literature, research articles, or patents detailing the reactivity and derivatization of the chemical compound 8-Bromo-2-hydrazinyl-3-methylquinoline could be located. While the compound is listed by some chemical suppliers, indicating its potential for synthesis, there is no published data available on its subsequent chemical transformations.

The search encompassed general and specific queries related to the reactions outlined in the requested article structure, including:

Condensation reactions of the hydrazinyl moiety with aldehydes and ketones.

Cyclization reactions to form fused heterocycles such as triazoles and pyrazoles.

Acylation and sulfonylation of the hydrazinyl group.

Palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) at the bromo substituent.

Nucleophilic aromatic substitution (SNAr) reactions involving the bromo group.

The searches were performed using the chemical name, its synonym "1-(8-bromo-3-methylquinolin-2-yl)hydrazine," and its CAS Number (1017146-84-7).

Although general reactivity patterns for related structures—such as other bromoquinolines or aryl hydrazines—are well-documented, the strict requirement to focus solely on 8-Bromo-2-hydrazinyl-3-methylquinoline cannot be met. To generate the requested article would necessitate speculation on its reactivity based on these related compounds, which would not be scientifically accurate and would violate the core instruction to avoid information outside the explicit scope.

Due to the absence of specific research findings for this compound, it is not possible to provide a thorough, informative, and scientifically accurate article as per the provided outline and instructions.

Reactivity and Derivatization of 8 Bromo 2 Hydrazinyl 3 Methylquinoline

Reactions at the Methyl Group

The methyl group at the C-3 position of the quinoline (B57606) ring is a potential site for various chemical modifications, most notably oxidation reactions.

The oxidation of the methyl group in 3-methylquinoline (B29099) derivatives can lead to the formation of the corresponding carboxylic acid, a valuable synthon in organic synthesis. While direct oxidation of the methyl group in 8-Bromo-2-hydrazinyl-3-methylquinoline has not been explicitly documented, the oxidation of similar 2-methylquinoline (B7769805) derivatives is a known transformation. youtube.com

However, the presence of the hydrazinyl group at the C-2 position introduces a significant consideration. Hydrazinyl groups are themselves susceptible to oxidation. mdpi.com Therefore, the choice of an oxidizing agent is critical to selectively target the methyl group without affecting the hydrazinyl moiety. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), which are often used for converting methylarenes to carboxylic acids, would likely lead to undesired side reactions involving the hydrazinyl group. youtube.com

A plausible strategy for the selective oxidation of the methyl group would involve the protection of the more sensitive hydrazinyl group prior to the oxidation step. For instance, the hydrazinyl group could be converted into a more stable derivative, such as a hydrazone, by reaction with an appropriate aldehyde or ketone. derpharmachemica.com Following the protection, a suitable oxidizing agent could then be employed to convert the methyl group to a carboxylic acid. Subsequent deprotection would then yield 8-bromo-2-hydrazinylquinoline-3-carboxylic acid.

Table 1: Potential Oxidation Reaction of 8-Bromo-2-hydrazinyl-3-methylquinoline This table presents a hypothetical reaction pathway based on established chemical principles, as direct experimental data for this specific transformation is not readily available.

| Reactant | Reagents and Conditions | Predicted Product |

| 8-Bromo-2-hydrazinyl-3-methylquinoline | 1. Protection of hydrazinyl group (e.g., as a hydrazone) 2. Selective oxidizing agent (e.g., SeO₂) 3. Deprotection | 8-Bromo-2-hydrazinylquinoline-3-carboxylic acid |

Reactions on the Quinoline Ring System

The quinoline ring in 8-Bromo-2-hydrazinyl-3-methylquinoline is a bicyclic aromatic system that can undergo reactions characteristic of aromatic compounds, such as electrophilic substitution. The nitrogen atom in the quinoline ring also provides a site for quaternization.

Electrophilic aromatic substitution on the quinoline ring is a complex process influenced by the directing effects of the existing substituents. The pyridine (B92270) ring of quinoline is generally less reactive towards electrophiles than the benzene (B151609) ring due to the electron-withdrawing effect of the nitrogen atom. Electrophilic attack typically occurs on the benzene ring, favoring positions 5 and 8. pharmaguideline.com

In the case of 8-Bromo-2-hydrazinyl-3-methylquinoline, the directing effects of the three substituents—bromo, hydrazinyl, and methyl—must be considered collectively.

8-Bromo group: Halogens are deactivating but ortho-, para-directing. The bromo group at C-8 would direct incoming electrophiles to positions C-7 and C-5.

2-Hydrazinyl group: The hydrazinyl group (-NHNH₂) is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom adjacent to the ring, which can be delocalized into the aromatic system. It would strongly direct electrophiles to the C-4 position and, to a lesser extent, the C-3 position (which is already substituted). The hydrazinyl group's activating effect could potentially make the pyridine ring more susceptible to electrophilic attack than in unsubstituted quinoline.

3-Methyl group: The methyl group is a weakly activating, ortho-, para-directing group. It would direct incoming electrophiles to the C-4 and C-2 positions (both already substituted).

The nitrogen atom of the quinoline ring is basic and can be alkylated to form a quaternary ammonium (B1175870) salt, a process known as quaternization. This reaction typically involves treatment with an alkyl halide. The reactivity of the quinoline nitrogen towards quaternization is influenced by both electronic and steric factors. nih.gov

Electron-donating groups on the quinoline ring generally increase the nucleophilicity of the nitrogen atom, facilitating quaternization. Conversely, electron-withdrawing groups decrease its nucleophilicity. In 8-Bromo-2-hydrazinyl-3-methylquinoline, the electron-donating hydrazinyl and methyl groups would be expected to enhance the reactivity of the nitrogen atom towards alkylation. The bromo group, being electron-withdrawing, would have a deactivating effect.

Steric hindrance around the nitrogen atom can significantly impede the approach of the alkylating agent. The presence of the 2-hydrazinyl group in the ortho position to the nitrogen atom could present some steric hindrance. However, the most significant steric impediment would likely arise from the 8-bromo substituent, which is located in the peri-position relative to the nitrogen. This close proximity can sterically shield the nitrogen atom, potentially making quaternization more challenging compared to quinolines without a substituent at the C-8 position.

Table 2: Potential Quaternization Reaction of 8-Bromo-2-hydrazinyl-3-methylquinoline This table illustrates a potential quaternization reaction. The feasibility and yield would be dependent on the balance of electronic and steric effects.

| Reactant | Reagent | Predicted Product |

| 8-Bromo-2-hydrazinyl-3-methylquinoline | Alkyl halide (e.g., CH₃I) | 8-Bromo-2-hydrazinyl-1,3-dimethylquinolin-1-ium halide |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to study the electronic structure and properties of molecules.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For 8-Bromo-2-hydrazinyl-3-methylquinoline, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

Conformational analysis is particularly important for molecules with rotatable bonds, such as the C-N bond of the hydrazinyl group in 8-Bromo-2-hydrazinyl-3-methylquinoline. By systematically rotating this bond and performing geometry optimization at each step, a potential energy surface can be mapped out to identify the most stable conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Table 1: Representative Optimized Geometrical Parameters for a Quinoline (B57606) Derivative (2-chloroquinoline-3-carboxaldehyde) Calculated using DFT/B3LYP/6–311++G(d,p) (Note: Data for 8-Bromo-2-hydrazinyl-3-methylquinoline is not available; this table serves as an illustrative example of typical results from DFT calculations on a related quinoline derivative.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-Cl1 | 1.74 Å |

| C3-C11 | 1.48 Å | |

| C11-O12 | 1.22 Å | |

| Bond Angle | C2-C3-C11 | 121.5° |

| C3-C11-O12 | 123.8° | |

| Dihedral Angle | C4-C3-C11-O12 | 179.9° |

Data adapted from a study on 2-chloroquinoline-3-carboxaldehyde. nih.gov

The electronic structure of a molecule is key to its reactivity. DFT calculations provide valuable information about the distribution of electrons and the energies of molecular orbitals.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. irjweb.com A smaller gap suggests that the molecule is more easily excitable and more reactive. For 8-Bromo-2-hydrazinyl-3-methylquinoline, DFT would be used to calculate these orbital energies.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule. researchgate.netnih.gov It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. The MEP is color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netnih.gov For 8-Bromo-2-hydrazinyl-3-methylquinoline, an MEP map would reveal the most likely sites for intermolecular interactions, such as hydrogen bonding, and chemical reactions. The nitrogen atoms of the quinoline ring and the hydrazinyl group would be expected to be regions of negative potential, while the hydrogen atoms of the hydrazinyl group would be regions of positive potential.

Table 2: Representative HOMO-LUMO Energies and Related Quantum Chemical Descriptors for a Quinoline Derivative (Note: Data for 8-Bromo-2-hydrazinyl-3-methylquinoline is not available; this table illustrates typical outputs from electronic structure analysis.)

| Parameter | Value (eV) |

| HOMO Energy | -6.646 |

| LUMO Energy | -1.816 |

| HOMO-LUMO Gap | 4.83 |

Data adapted from a DFT study on quinoline. scirp.org

Vibrational frequency analysis, performed using DFT, calculates the frequencies of the normal modes of vibration of a molecule. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular motions. nih.gov For 8-Bromo-2-hydrazinyl-3-methylquinoline, this analysis would predict the wavenumbers and intensities of its characteristic vibrational modes, such as the stretching and bending of C-H, N-H, C=N, and C-Br bonds. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and limitations of the theoretical method. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). nih.govmdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths (intensities) of the absorption bands. nih.gov For 8-Bromo-2-hydrazinyl-3-methylquinoline, TD-DFT calculations would help in understanding its photophysical properties and interpreting its experimental UV-Vis spectrum. The choice of functional is critical for accurate predictions with TD-DFT. nih.gov

Molecular Dynamics Simulations for Conformational Landscape

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. tandfonline.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational landscape of a molecule, revealing the different shapes it can adopt and the transitions between them. For 8-Bromo-2-hydrazinyl-3-methylquinoline, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and observing its movements over a period of time. This can help to understand its flexibility, intramolecular interactions, and how it interacts with its surroundings. Analysis of the simulation trajectory can reveal the most populated conformations and the dynamics of conformational changes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Features

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net In a QSAR study involving 8-Bromo-2-hydrazinyl-3-methylquinoline, this compound would be part of a larger dataset of related molecules with known activities. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), would be calculated for each molecule. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. nih.gov Such a model could then be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for the desired biological effect. For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could be used to understand how the steric and electrostatic fields around the quinoline scaffold influence its activity. nih.gov

Despite a thorough search of scientific databases and academic journals, no specific studies detailing the reaction mechanism of 8-Bromo-2-hydrazinyl-3-methylquinoline through computational methods were identified. The existing literature does not appear to contain research that falls under the specified scope of "" for this particular compound.

Therefore, it is not possible to provide an article on "5.5. Reaction Mechanism Studies using Computational Methods" for 8-Bromo-2-hydrazinyl-3-methylquinoline at this time due to the absence of available research data on this specific topic.

Applications As Chemical Building Blocks and Ligands

Precursor in the Synthesis of Complex Organic Molecules

The hydrazinyl group at the 2-position of 8-Bromo-2-hydrazinyl-3-methylquinoline is a key functional group that imparts significant synthetic versatility to the molecule. Hydrazines are well-known for their nucleophilic character and are widely employed in the construction of various heterocyclic systems. The reactivity of the hydrazinyl moiety allows for its participation in a variety of condensation reactions with carbonyl compounds, leading to the formation of hydrazones. These hydrazones can then serve as intermediates for the synthesis of more complex heterocyclic frameworks such as pyrazoles, pyrazolines, and triazoles.

For instance, the reaction of 2-hydrazinylquinolines with β-diketones is a common strategy for the synthesis of pyrazole-substituted quinolines. This transformation typically proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization. The presence of the bromo and methyl substituents on the quinoline (B57606) ring of 8-Bromo-2-hydrazinyl-3-methylquinoline can influence the reactivity and the properties of the resulting heterocyclic products.

Furthermore, the hydrazinyl group can be transformed into other functional groups, expanding the synthetic utility of the parent molecule. For example, oxidation of the hydrazinyl group can yield a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a range of substituents at the 2-position of the quinoline ring. The bromine atom at the 8-position also offers a handle for further functionalization, most notably through transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This dual reactivity makes 8-Bromo-2-hydrazinyl-3-methylquinoline a valuable precursor for the synthesis of a diverse library of polysubstituted quinoline derivatives with potential applications in various fields of chemistry.

The general synthetic utility is summarized in the table below, based on known reactions of related hydrazinyl- and bromo-quinoline compounds.

| Reaction Type | Reagents and Conditions | Product Type |

| Hydrazone Formation | Aldehydes or Ketones, Acid or Base catalyst | Quinolin-2-yl-hydrazones |

| Pyrazole Synthesis | β-Diketones, Reflux in Ethanol | 1-(Quinolin-2-yl)-pyrazoles |

| Triazole Synthesis | Isothiocyanates, followed by cyclization | Triazolo[4,3-a]quinolines |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 8-Aryl-2-hydrazinyl-3-methylquinolines |

| Heck Coupling | Alkene, Pd catalyst, Base | 8-Alkenyl-2-hydrazinyl-3-methylquinolines |

This table presents potential reactions based on the known reactivity of similar quinoline derivatives.

Ligand in Coordination Chemistry

The 8-Bromo-2-hydrazinyl-3-methylquinoline molecule possesses multiple donor atoms, making it an excellent candidate for use as a ligand in coordination chemistry. The nitrogen atoms of the quinoline ring and the hydrazinyl group can coordinate to metal ions, forming stable chelate complexes. The presence of the bromine atom can also influence the electronic properties of the ligand and, consequently, the properties of the resulting metal complexes.

Metal complexes of 8-Bromo-2-hydrazinyl-3-methylquinoline can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and geometry of the resulting complex. The hydrazinyl moiety can also be further derivatized, for example, by condensation with aldehydes or ketones to form Schiff base ligands. These Schiff base derivatives often exhibit enhanced coordinating abilities and can form a wide variety of metal complexes with interesting structural and electronic properties.

For instance, the reaction of 8-Bromo-2-hydrazinyl-3-methylquinoline with a metal(II) chloride salt in a 2:1 ligand-to-metal ratio in a solvent like ethanol or methanol would be expected to yield complexes of the general formula [M(L)₂Cl₂], where L represents the 8-Bromo-2-hydrazinyl-3-methylquinoline ligand.

Based on the coordination chemistry of similar 2-substituted quinoline ligands, 8-Bromo-2-hydrazinyl-3-methylquinoline is expected to act as a bidentate ligand, coordinating to a metal center through the quinoline nitrogen and one of the nitrogen atoms of the hydrazinyl group. This coordination mode would result in the formation of a stable five-membered chelate ring.

The geometry of the resulting metal complexes would depend on the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere. For example, with transition metals like Cu(II), Ni(II), and Co(II), both tetrahedral and octahedral geometries are possible. In the case of octahedral geometry, the remaining coordination sites could be occupied by solvent molecules or other anionic ligands. For instance, in a complex of the type [M(L)₂Cl₂], the two 8-Bromo-2-hydrazinyl-3-methylquinoline ligands would likely adopt a trans configuration to minimize steric hindrance.

The formation of metal complexes with 8-Bromo-2-hydrazinyl-3-methylquinoline can be readily monitored by various spectroscopic techniques. In the infrared (IR) spectrum, the coordination of the quinoline nitrogen and the hydrazinyl group to the metal center would be evidenced by shifts in the stretching frequencies of the C=N and N-H bonds, respectively.

Electronic absorption spectroscopy (UV-Vis) can provide information about the electronic transitions within the ligand and the metal-centered d-d transitions in the case of transition metal complexes. The coordination of the ligand to a metal ion is expected to cause shifts in the intraligand π-π* and n-π* transitions. The appearance of new, often weak, absorption bands in the visible region is indicative of d-d transitions, which can provide insights into the geometry of the metal complex.

The electrochemical properties of the metal complexes can be investigated using techniques such as cyclic voltammetry. The redox behavior of the complexes will be influenced by the nature of the metal ion and the electronic properties of the 8-Bromo-2-hydrazinyl-3-methylquinoline ligand. The presence of the electron-withdrawing bromine atom and the electron-donating methyl and hydrazinyl groups will modulate the electron density on the quinoline ring and, consequently, the redox potentials of the metal center.

A representative table of expected spectroscopic data for a hypothetical metal complex is provided below.

| Spectroscopic Technique | Ligand (8-Bromo-2-hydrazinyl-3-methylquinoline) | Hypothetical [M(L)₂Cl₂] Complex |

| IR (cm⁻¹) | ν(N-H): ~3300-3400, ν(C=N): ~1620 | ν(N-H): ~3200-3300 (shifted), ν(C=N): ~1600 (shifted), ν(M-N): ~400-500 |

| UV-Vis (nm) | λmax: ~280, ~350 (π-π, n-π) | λmax: ~290, ~360 (shifted ligand bands), ~500-700 (d-d transitions) |

| ¹H NMR (ppm) | Quinoline protons: 7.0-8.5, -NH₂: ~4.5, -CH₃: ~2.5 | Shifted signals due to coordination |

This table presents expected spectroscopic data based on the analysis of similar quinoline-based metal complexes.

Scaffold for the Design of Chemosensors (Metal Ion Sensing)

The principle behind the functioning of many quinoline-based chemosensors is the phenomenon of chelation-enhanced fluorescence (CHEF). In the free ligand, non-radiative decay processes can quench the fluorescence. Upon coordination to a metal ion, the rigidity of the molecule increases, which can suppress these non-radiative pathways and lead to a significant enhancement of the fluorescence intensity.

To utilize 8-Bromo-2-hydrazinyl-3-methylquinoline as a chemosensor, it would likely be further functionalized. For example, the hydrazinyl group could be condensed with an aldehyde containing a fluorophore to create a Schiff base. The resulting molecule would have a quinoline-based chelating unit and a fluorescent reporter group. The binding of a metal ion to the chelating site could then modulate the fluorescence properties of the reporter group, allowing for the detection of the metal ion. The selectivity of the chemosensor for a particular metal ion could be tuned by modifying the structure of the chelating pocket and the nature of the fluorophore. The presence of the bromo and methyl groups on the quinoline ring can also play a role in modulating the photophysical properties and the metal ion selectivity of the sensor.

Future Research Directions and Perspectives

Exploration of Novel Reaction Pathways

The inherent reactivity of the bromo and hydrazinyl substituents offers a fertile ground for the exploration of new synthetic methodologies. The bromine atom at the C8-position is a prime site for various transition-metal-catalyzed cross-coupling reactions. Future research could focus on expanding the scope of these reactions beyond standard carbon-carbon bond formations (like Suzuki and Sonogashira couplings) to include modern C-N, C-O, and C-S bond-forming reactions, which are of great importance in medicinal chemistry and materials science. rsc.orgacs.org

The 2-hydrazinyl group is a versatile precursor for the synthesis of a wide array of heterocyclic systems. Its reaction with various electrophiles can lead to the formation of pyrazoles, triazoles, and other fused heterocyclic systems. A key area for future work would be the development of diastereoselective and enantioselective transformations involving this group, potentially leading to chiral ligands or biologically active molecules. nih.gov

Furthermore, the C(sp³)–H bonds of the methyl group at the C3-position present an opportunity for direct functionalization, a rapidly developing field in organic synthesis. nih.govresearchgate.net Research into selective metal-catalyzed or metal-free C-H activation of this methyl group could provide direct access to a new range of derivatives without the need for pre-functionalization. nih.govresearchgate.net

Table 1: Potential Novel Reaction Pathways for 8-Bromo-2-hydrazinyl-3-methylquinoline

| Reaction Type | Reagents and Conditions (Illustrative) | Potential Products |

|---|---|---|

| C8-Arylation (Suzuki Coupling) | Arylboronic acid, Pd catalyst, base | 8-Aryl-2-hydrazinyl-3-methylquinolines |

| C2-Heterocycle Formation | β-diketone, acid catalyst, heat | 8-Bromo-3-methyl-2-(pyrazol-1-yl)quinolines |

Development of Advanced Functional Materials Based on Derivatives

Quinoline (B57606) derivatives are known for their applications in organic light-emitting diodes (OLEDs), sensors, and as ligands in catalysis due to their unique electronic and coordination properties. researchgate.netnih.govuconn.edunih.gov The combination of an electron-withdrawing bromo group and an electron-donating hydrazinyl group in 8-Bromo-2-hydrazinyl-3-methylquinoline could lead to interesting photophysical properties.

Future research should focus on synthesizing a library of derivatives through the reaction pathways mentioned above and systematically studying their structure-property relationships. For instance, creating extended π-conjugated systems through C8-arylation could yield materials with tunable emission wavelengths for OLED applications. researchgate.netuconn.edu The hydrazinyl group and any heterocycles derived from it can act as effective metal-coordinating sites. mdpi.comscilit.com This opens the door to the development of novel catalysts for various organic transformations or new metal-organic frameworks (MOFs) with specific catalytic or sorption properties.

Table 2: Potential Functional Material Applications of 8-Bromo-2-hydrazinyl-3-methylquinoline Derivatives

| Material Class | Potential Application | Key Structural Features |

|---|---|---|

| Organic Emitters | OLEDs | Extended π-conjugation, intramolecular charge transfer |

| Fluorescent Sensors | Metal ion detection | Heterocyclic chelating units derived from the hydrazinyl group |

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. rsc.orgrsc.org Quinolines are often synthesized via MCRs, and they can also participate as building blocks in such reactions. acs.orgscielo.br

The 2-hydrazinyl group of 8-Bromo-2-hydrazinyl-3-methylquinoline is a particularly attractive functional group for MCRs. It can act as a dinucleophile, reacting with two electrophilic centers. Future research could explore the use of this compound in known MCRs, such as the Ugi or Passerini reactions, to generate highly complex and diverse molecular scaffolds. The development of novel MCRs where 8-Bromo-2-hydrazinyl-3-methylquinoline is a key component would be a significant contribution to synthetic chemistry. rsc.org

Table 3: Illustrative Multicomponent Reaction Involving 8-Bromo-2-hydrazinyl-3-methylquinoline

| MCR Type | Reactants | Potential Product Class |

|---|---|---|

| Ugi-type Reaction | Aldehyde, Isocyanide, Carboxylic Acid | Complex peptidomimetic structures with a quinoline core |

Theoretical Predictions of Undiscovered Reactivity Patterns

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the reactivity and properties of organic molecules. nih.govresearchgate.net For a molecule like 8-Bromo-2-hydrazinyl-3-methylquinoline, where experimental data is limited, theoretical studies can provide invaluable insights and guide future experimental work.

Future research should employ DFT calculations to:

Analyze the frontier molecular orbitals (HOMO and LUMO): This will help in predicting the most likely sites for electrophilic and nucleophilic attack. nih.gov

Calculate reaction energy profiles: By modeling potential reaction pathways, it is possible to predict the feasibility of a given transformation and identify the most promising reaction conditions. nih.gov

Predict photophysical properties: Time-dependent DFT (TD-DFT) can be used to calculate absorption and emission spectra of potential derivatives, aiding in the design of new functional materials. nih.gov

Investigate conformational preferences: Understanding the stable conformations of the molecule and its derivatives is crucial for designing catalysts and understanding biological activity.

These theoretical predictions can significantly accelerate the discovery of new reactions and applications for 8-Bromo-2-hydrazinyl-3-methylquinoline and its derivatives, making the research process more efficient and targeted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.